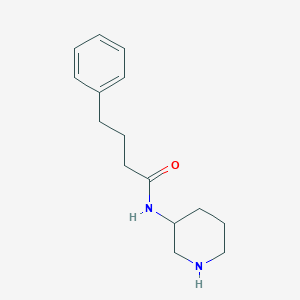

4-Phenyl-N-(piperidin-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyl-N-(piperidin-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the 4-position and a piperidin-3-ylamine moiety at the nitrogen atom. Its hydrochloride form has the molecular formula C₁₅H₂₃ClN₂O and a molecular weight of 282.81 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(piperidin-3-yl)butanamide typically involves the reaction of 4-phenylbutanoic acid with piperidine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(piperidin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Phenyl-N-(piperidin-3-yl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-N-(piperidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following table and analysis compare 4-Phenyl-N-(piperidin-3-yl)butanamide with structurally related compounds, emphasizing molecular features, biological targets, and functional implications.

Table 1: Structural and Functional Comparison of this compound Analogs

Key Findings from Comparative Analysis

Such modifications are common in PDE5 inhibitors (e.g., sildenafil analogs in ). The CTPS1 inhibitor () incorporates a chloropyridine and cyclopropane sulfonamide, which likely improve target specificity for proliferative diseases.

Opioid vs. Non-Opioid Activity: 4-Methoxybutyrylfentanyl () shares the butanamide core but includes a phenethylpiperidine group, a hallmark of fentanyl-like opioids. This structural motif is critical for μ-opioid receptor binding, distinguishing it from non-opioid analogs like the target compound.

Role of Piperidine vs. Alternative Amines: The piperidine ring in the target compound may influence blood-brain barrier penetration, a feature exploited in CNS-targeting drugs. In contrast, compounds with phenylamino-propyl chains () exhibit extended substituents that could alter pharmacokinetics or receptor interactions.

Structure-Activity Relationships (SAR): Evidence from PDE5 inhibitors () highlights the importance of the amide group in enzyme inhibition. While the target compound lacks the 2-aminothiazole moiety present in highly active PDE5 inhibitors (e.g., compounds 5, 10a, 11b in ), its piperidine group may confer alternative binding modes.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The phenyl and piperidine groups in the target compound suggest moderate lipophilicity, favoring membrane permeability. In contrast, sulfonamide-containing analogs () may exhibit reduced blood-brain barrier penetration due to increased polarity.

- Metabolic Stability : Piperidine rings are prone to cytochrome P450-mediated metabolism, whereas compounds with bulkier substituents (e.g., ) might resist rapid degradation.

Biological Activity

4-Phenyl-N-(piperidin-3-yl)butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to comprehensively review the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound, often referred to as a piperidine derivative, features a piperidine ring attached to a butanamide chain with a phenyl group. The molecular formula is C15H22N2O, indicating the presence of nitrogen and oxygen, which are crucial for its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that it may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake, which can have implications in treating neurological disorders .

1. Neurotransmitter Modulation

Studies have shown that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may contribute to its potential use in managing conditions such as depression and anxiety disorders.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

3. Enzyme Inhibition

Research has highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease. The inhibition of AChE enhances acetylcholine levels in the brain, potentially improving cognitive functions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin | |

| Antimicrobial Activity | Effective against various bacteria | |

| Enzyme Inhibition | Strong AChE inhibitor |

Case Study: Antibacterial Activity

A study evaluating the antibacterial properties of this compound found that it exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, showcasing its potential as a therapeutic agent in combating bacterial infections .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which it exerts its effects on neurotransmitter systems.

- Formulation Development : To create effective delivery systems for clinical applications.

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

4-phenyl-N-piperidin-3-ylbutanamide |

InChI |

InChI=1S/C15H22N2O/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) |

InChI Key |

VBKWQALMRWRCMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.